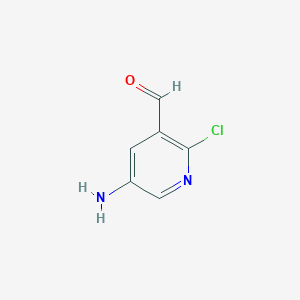

5-Amino-2-chloronicotinaldehyde

Description

Overview of Nicotinaldehyde Core Structures in Organic Synthesis

The nicotinaldehyde framework, also known as pyridine-3-carbaldehyde, is a fundamental heterocyclic aldehyde. scbt.com It serves as a valuable precursor in the synthesis of more complex molecules due to the reactivity of its aldehyde group and the inherent properties of the pyridine (B92270) ring. scbt.comlookchem.com The aldehyde functionality readily participates in a variety of chemical transformations, including oxidations to form nicotinic acids, reductions to yield pyridyl methanols, and condensations to form Schiff bases or other carbon-carbon and carbon-heteroatom bonds.

The pyridine ring itself, being an electron-deficient aromatic system, can undergo nucleophilic substitution reactions, particularly when activated by appropriate substituents. This dual reactivity of the aldehyde and the ring makes nicotinaldehyde and its derivatives important intermediates in the preparation of pharmaceuticals, agrochemicals, and novel materials. patsnap.comguidechem.com For instance, the core structure is a key component in the synthesis of various biologically active compounds.

Significance of Amino and Chloro Substituents on Pyridine Rings

The introduction of amino (-NH2) and chloro (-Cl) substituents onto the pyridine ring significantly modulates its electronic and steric properties, thereby influencing its reactivity and potential applications.

The amino group is a strong electron-donating group through resonance, which can increase the electron density of the pyridine ring. This has several consequences:

It can activate the ring towards electrophilic substitution, a reaction that is generally difficult for the electron-deficient pyridine.

It can influence the basicity of the pyridine nitrogen.

The amino group itself can act as a nucleophile or be modified to create other functional groups. sigmaaldrich.comgoogle.com

Research Context for 5-Amino-2-chloronicotinaldehyde and Related Isomers

This compound is a specific isomer within the broader class of substituted nicotinaldehydes. While detailed research specifically on the 5-amino-2-chloro isomer is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a synthetic intermediate. The presence of three distinct functional groups—aldehyde, amino, and chloro—on the pyridine scaffold provides multiple reaction sites for constructing more complex molecular architectures.

The research context for this compound can be inferred from studies on its related isomers, such as 2-amino-6-chloronicotinaldehyde (B107337) and 2-amino-5-chloronicotinaldehyde. pharmaffiliates.com These related compounds are recognized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.com For example, aminopyridine derivatives are crucial intermediates for various medicinal compounds. guidechem.com The chloro substituent offers a convenient handle for introducing further molecular diversity through cross-coupling reactions or nucleophilic substitutions.

The specific arrangement of substituents in this compound, with the amino group para to the chloro group and meta to the aldehyde, will dictate its unique reactivity, which may be exploited for the targeted synthesis of novel bioactive molecules. The primary research interest in such a compound would likely lie in its utility as a scaffold for creating libraries of compounds for drug discovery and materials science.

Interactive Data Table: Properties of Related Nicotinaldehyde Derivatives

Since specific experimental data for this compound is limited, the table below presents information for related and isomeric compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 1260790-22-4 bldpharm.com | C₆H₅ClN₂O | 156.57 | Amino at C5, Chloro at C2, Aldehyde at C3 |

| 2-Amino-5-chloronicotinaldehyde | 54856-61-0 pharmaffiliates.com | C₆H₅ClN₂O | 156.57 | Amino at C2, Chloro at C5, Aldehyde at C3 |

| 2-Amino-6-chloronicotinaldehyde | 58584-61-5 | C₆H₅ClN₂O | 170.57 | Amino at C2, Chloro at C6, Aldehyde at C3 |

| 4-Amino-2-chloronicotinaldehyde (B1439368) | Not Available | C₆H₅ClN₂O | 156.57 | Amino at C4, Chloro at C2, Aldehyde at C3 |

| Nicotinaldehyde | 500-22-1 scbt.com | C₆H₅NO | 107.11 | Unsubstituted Aldehyde at C3 |

| 2-Chloronicotinaldehyde (B135284) | 55561-12-1 | C₆H₄ClNO | 141.55 | Chloro at C2, Aldehyde at C3 |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQKQVPYVAINQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Amino 2 Chloronicotinaldehyde

Established Synthetic Routes for Substituted Chloronicotinaldehydes

The creation of substituted chloronicotinaldehydes can be achieved through several established synthetic pathways. These methods primarily involve the introduction of a formyl group onto a substituted pyridine (B92270) ring.

Vilsmeier-Haack Reaction Approaches for Formyl Group Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgambeed.com This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting electrophilic iminium ion then attacks the electron-rich ring to introduce the formyl group precursor, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

Studies have demonstrated the successful application of the Vilsmeier-Haack reaction for the synthesis of various multisubstituted chloronicotinaldehydes from enamides. researchgate.net The reaction's selectivity and yield can be significantly influenced by the concentration of the Vilsmeier reagent and the choice of the halogenating agent, with alternatives like diphosgene or triphosgene (B27547) sometimes offering improved results. researchgate.net

Table 1: Vilsmeier-Haack Reaction Conditions for Chloronicotinaldehyde Synthesis

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| Enamides | POCl₃/DMF | - | Multisubstituted chloronicotinaldehydes | Good | researchgate.net |

| Enamides | Diphosgene/DMF | Modified conditions | Chloronicotinaldehydes | Excellent | researchgate.net |

| Enamides | Triphosgene/DMF | Modified conditions | Chloronicotinaldehydes | Excellent | researchgate.net |

| Electron-rich arenes | DMF/POCl₃ | - | Aryl aldehydes | - | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Oxidative Transformation Pathways for Aldehyde Formation

Another key strategy for synthesizing aldehydes involves the oxidation of a precursor functional group, typically a hydroxymethyl or chloromethyl group, attached to the pyridine ring. A patent describes a method for preparing 2-chloronicotinaldehyde (B135284) through the oxidation of 2-chloronicotinol. patsnap.com In this process, 2-chloronicotinol is reacted with manganese dioxide in a suitable solvent like dichloromethane, followed by heating under reflux to yield the desired aldehyde. patsnap.com

The oxidation of 5-chloromethylfurfural (B124360) (CMF) to 2,5-diformylfuran (DFF), a related aldehyde synthesis, has been explored using various oxidants. nih.gov While not directly involving a pyridine ring, the principles are transferable. This research highlights the use of oxidants like hydrogen peroxide, oxone, and pyridine N-oxide in conjunction with different heating methods. nih.gov

Reductive Pathways from Carboxylic Acid Precursors

The reduction of carboxylic acids or their derivatives presents a viable route to aldehydes. A patented method for the synthesis of 2-chloronicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid. patsnap.com The first step is the reduction of the carboxylic acid to the corresponding alcohol, 2-chloronicotinol, using a reducing agent such as sodium borohydride (B1222165) in the presence of boron trifluoride diethyl etherate. patsnap.com This intermediate alcohol is then oxidized to the final aldehyde product as described in the previous section. patsnap.com

Optimization of Reaction Conditions and Reagent Selection

To enhance the efficiency and yield of these synthetic routes, careful optimization of reaction conditions and judicious selection of reagents are paramount.

Catalytic Systems and Reaction Efficiency

The efficiency of many synthetic transformations can be dramatically improved through the use of catalysts. In the context of the Vilsmeier-Haack reaction, while it is not a catalytically driven process in the traditional sense, the choice of the activating agent (e.g., POCl₃, diphosgene, triphosgene) acts as a crucial reagent that dictates the reaction's efficiency and selectivity. researchgate.net

For oxidative transformations, the choice of catalyst is critical. Research on the oxidation of CMF to DFF explored various heterogeneous copper catalysts, which not only proved effective but also allowed for catalyst reuse, a key principle of green chemistry. nih.gov Similarly, in reductive processes, the selection of the reducing agent and any associated catalysts is vital for controlling the reaction and achieving high yields.

Table 2: Impact of Reagent Selection on Vilsmeier-Haack Reaction

| Reagent System | Advantage | Reference |

| Diphosgene/DMF | Excellent selectivity, higher yields | researchgate.net |

| Triphosgene/DMF | Excellent selectivity, higher yields | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are fundamental parameters in optimizing chemical reactions. In the Vilsmeier-Haack synthesis of piperonal, maintaining a low temperature (below 15°C) during the addition of the substrate was crucial. sciencemadness.org Similarly, in the preparation of 2-chloronicotinaldehyde via reduction and subsequent oxidation, the initial reduction step is carried out at a low temperature (-10°C to 0°C), while the subsequent oxidation requires heating to reflux. patsnap.com

The solvent can also play a significant role. For instance, in the oxidation of CMF, acetonitrile (B52724) was found to be a suitable solvent when using pyridine N-oxide and a copper catalyst. nih.gov The selection of an appropriate solvent ensures proper solubility of reactants and reagents, and can influence reaction rates and selectivity.

Purification Techniques in Synthesis

The isolation and purification of the target compound, 5-Amino-2-chloronicotinaldehyde, from a crude reaction mixture is critical to ensure high purity for subsequent applications. While specific documentation on the purification of this exact isomer is sparse, standard organic chemistry techniques are routinely employed for analogous compounds like substituted aminonicotinaldehydes. These methods are designed to remove unreacted starting materials, catalysts, and by-products.

Commonly applied purification strategies include:

Extraction: After the reaction is complete, the mixture is often quenched, typically with water. Liquid-liquid extraction is then used to separate the product from the aqueous phase. Organic solvents such as ethyl acetate (B1210297) are frequently used for this purpose, with the process often repeated to maximize the recovery of the compound. google.com

Washing and Drying: The combined organic extracts are washed with brine or water to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent, like sodium sulfate, to eliminate any remaining water before solvent evaporation. google.com

Precipitation and Filtration: In some procedures, the product can be induced to precipitate from the reaction mixture. This is often achieved by cooling the mixture or by adding an anti-solvent (a solvent in which the product is insoluble). chemicalbook.com For instance, pouring the reaction mixture into ice-water can cause the desired compound to crystallize or precipitate out of the solution. chemicalbook.com The solid product is then collected by filtration, washed with water to achieve a neutral pH, and subsequently washed with a non-polar solvent like petroleum ether to remove non-polar impurities. google.comchemicalbook.com

Chromatography: For achieving high purity (e.g., >98%), column chromatography is the most effective method. google.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A carefully selected solvent system (eluent) is then passed through the column, separating the components based on their polarity. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product.

Drying: The final step after any purification method is to thoroughly dry the purified compound to remove all traces of solvents. This is commonly done under reduced pressure, often in a vacuum oven. chemicalbook.com

These techniques can be used in combination to achieve the desired level of purity, which is often verified by analytical methods such as High-Performance Liquid Chromatography (HPLC). google.com

Table 1: Summary of Purification Techniques for Aminonicotinaldehydes

| Technique | Purpose | Common Reagents/Setup | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Initial separation of the product from the aqueous reaction mixture. | Ethyl acetate, Water, Separatory funnel | google.com |

| Precipitation | Rapid isolation of the product as a solid from the solution. | Ice-water, Anti-solvents | chemicalbook.com |

| Filtration & Washing | Collection of the solid product and removal of soluble impurities. | Büchner funnel, Filter paper, Water, Petroleum ether | google.comchemicalbook.com |

| Column Chromatography | High-purity separation based on polarity. | Silica gel, Solvent systems (e.g., Hexane/Ethyl Acetate) | google.com |

| Drying | Removal of residual solvents from the final product. | Anhydrous sodium sulfate, Vacuum oven | google.comchemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. primescholars.comnih.gov The synthesis of heterocyclic compounds, including this compound, is increasingly benefiting from these sustainable strategies. barnesandnoble.comnih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, from hours to mere minutes. mdpi.comnih.gov This rapid, uniform heating can lead to increased product yields and higher purity compared to conventional heating methods. mdpi.com The synthesis of various aminopyridine and pyrazole (B372694) derivatives has been successfully demonstrated using microwave assistance, highlighting its potential for producing compounds like this compound. mdpi.comnih.gov For example, syntheses of acetamide (B32628) derivatives of aminopyridines showed good yields in short timeframes under microwave irradiation. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetamide Derivatives

| Method | Typical Reaction Time | Typical Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Several hours | Moderate (~60%) | Standard laboratory setup | mdpi.com |

| Microwave Irradiation | 5-10 minutes | Good to Excellent (>70%) | Drastically reduced reaction time, improved yield | mdpi.comnih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool. nih.govzenodo.org The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. zenodo.org This technique has been widely applied to the synthesis of various heterocyclic compounds, offering benefits such as shorter reaction times, excellent yields, greater purity, and simpler workups. nih.govbohrium.com The synthesis of a 2-amino-5-chlorobenzophenone (B30270) derivative, for instance, successfully employed ultrasonic oscillation as a key step to improve the reaction efficiency. patsnap.com

Solvent-Free Reaction Methodologies

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Solvent-free, or solid-state, reactions offer a powerful alternative. tandfonline.com These reactions can be conducted by grinding or heating neat reactants, sometimes with a catalytic amount of a substance. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly well-suited for solvent-free conditions. nih.gov This approach has been used to synthesize a variety of substituted pyridines with excellent yields, simple procedures, and minimal waste generation. tandfonline.comnih.gov For example, a novel, solvent-free, and atom-economical synthesis of pyridine-2-yl substituted ureas was achieved by reacting pyridine N-oxides directly with dialkylcyanamides. rsc.org

Novel Catalytic Systems for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with lower energy requirements and higher selectivity, often replacing stoichiometric reagents that generate significant waste. For the synthesis of aminopyridines, several innovative catalytic systems have been developed.

Palladium-Catalyzed Amination: Palladium-based catalysts are highly effective for forming carbon-nitrogen (C-N) bonds, a key step in synthesizing aminopyridines from their chloro- or bromo-precursors. acs.org

Heterogeneous and Nano-catalysts: To improve sustainability, there is a focus on developing catalysts that are easily separated from the reaction mixture and can be reused. Heterogeneous catalysts, such as the Wells-Dawson heteropolyacid used for pyridine synthesis, or nano-catalysts like magnesium ferrite, offer these advantages. conicet.gov.arnih.gov

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. In a notable example, the lipase (B570770) Novozym® 435 was used in a continuous-flow microreactor to synthesize nicotinamide (B372718) derivatives, demonstrating a green and rapid strategy applicable to pharmaceutical intermediates. rsc.org

Flow Chemistry: Uncatalyzed amination of chloropyridines has been achieved using continuous-flow reactors. researchgate.net This technology allows for the use of high temperatures to overcome activation barriers in a controlled manner, leading to short reaction times and high yields of 2-aminopyridines. researchgate.net

η6-Coordination Catalysis: A novel approach utilizes a ruthenium catalyst for the amination of aminopyridines through transient η6-coordination, activating the pyridine ring for nucleophilic aromatic substitution. nih.gov

Atom Economy and Waste Minimization Strategies

Introduced by Barry Trost, the concept of "atom economy" is a fundamental measure of a reaction's efficiency, calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comjocpr.com A reaction with 100% atom economy generates no waste by-products. primescholars.com This principle moves beyond simply measuring reaction yield to focus on the intrinsic efficiency of the chemical transformation itself. nih.gov

For example, substitution reactions, which are common in the synthesis of compounds like this compound (e.g., replacing a chloro group with an amino group), are often less atom-economical than addition or rearrangement reactions, as they inherently produce a by-product (e.g., HCl). primescholars.com Green chemistry strategies aim to maximize atom economy by designing syntheses that favor addition reactions, cycloadditions, or rearrangements, which can theoretically achieve 100% atom economy. nih.gov Furthermore, employing one-pot, multicomponent reactions (MCRs) is an effective strategy for minimizing waste, as it reduces the number of intermediate purification steps and the associated solvent usage. nih.govnih.gov

Mentioned Chemical Compounds

Chemical Reactivity and Transformation Pathways of 5 Amino 2 Chloronicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 5-Amino-2-chloronicotinaldehyde, readily undergoing nucleophilic addition, oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org This fundamental reaction pathway allows for the introduction of a wide variety of substituents. For instance, the addition of cyanide (CN⁻) results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. libretexts.org Similarly, the addition of alcohols in the presence of an acid catalyst can lead to the formation of hemiacetals and acetals. libretexts.org The reactivity of the aldehyde in nucleophilic additions makes this compound a versatile precursor for creating more complex molecular architectures. evitachem.comcymitquimica.com

Oxidation Reactions (e.g., to Carboxylic Acids)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Amino-2-chloronicotinic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Other methods for oxidizing aldehydes to carboxylic acids include the use of reagents like Oxone, pyridinium (B92312) chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆), and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org This conversion is a fundamental step in the synthesis of various derivatives where a carboxylic acid functionality is required.

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent(s) | Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Varies | |

| Chromium Trioxide (CrO₃) | Varies | |

| Oxone | Mild | organic-chemistry.org |

| Pyridinium Chlorochromate (PCC) / H₅IO₆ | Acetonitrile (B52724) | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Mild, Organic Solvent or Water | organic-chemistry.org |

Reduction Reactions (e.g., to Alcohols)

The aldehyde functional group can be reduced to a primary alcohol, yielding (5-amino-2-chloropyridin-3-yl)methanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on the presence of other functional groups within the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity. This reduction is a key step in the synthesis of various compounds where a hydroxymethyl group is desired.

Table 2: Reduction of Aldehydes to Alcohols

| Reducing Agent | Typical Conditions | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF |

Condensation Reactions (e.g., Schiff Base Formation with Primary Amines)

A significant reaction of the aldehyde group in this compound is its condensation with primary amines to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. dergipark.org.tr The resulting Schiff bases are often biologically active compounds themselves or serve as intermediates for the synthesis of more complex heterocyclic systems. dergipark.org.trresearchgate.net The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is widely used in medicinal chemistry and materials science. dergipark.org.tr

Reactivity of the Amino Functional Group

The primary amino group (-NH₂) on the pyridine (B92270) ring is also a site of significant reactivity, primarily undergoing N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles. N-alkylation involves the reaction of the amino group with alkyl halides, leading to the formation of secondary or tertiary amines. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net N-acylation involves the reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides to form amides. These reactions are fundamental for modifying the properties and reactivity of the parent molecule.

Reactions Involving Diazo Compounds

The primary amino group at the C5 position of this compound provides a handle for the introduction of diazo functionalities. Through diazotization, the amino group can be converted into a diazonium salt, which is a versatile intermediate for further chemical transformations.

A common reaction pathway involves the in-situ formation of the diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium, followed by the introduction of an azide (B81097) group using sodium azide. This two-step, one-pot procedure efficiently converts the amino group into an azido (B1232118) group, yielding 5-azido-2-chloronicotinaldehyde. mdpi.com This transformation is a key step in accessing a variety of nitrogen-rich heterocyclic compounds.

The resulting aryl azide can then undergo various cycloaddition reactions. For instance, the "click" reaction, a [3+2] cycloaddition between an azide and an alkyne, can be employed to synthesize 1,2,3-triazoles. rsc.org This reaction is known for its high efficiency and regioselectivity, providing a straightforward route to complex heterocyclic scaffolds. Furthermore, 5-amino-1,2,3-triazoles can be synthesized through a transition-metal-free approach involving the reaction of carbodiimides with diazo compounds, proceeding via a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org

Diazo compounds themselves, which can be generated from primary aromatic amines, are highly reactive species that can undergo various transformations, including carbene formation, cyclopropanation, and C-H insertion reactions. longdom.org The diazotization of this compound opens up possibilities for these types of reactions, expanding its synthetic utility.

Formation of Heterocyclic Rings Incorporating the Amino Nitrogen

The amino group of this compound is a key participant in the formation of various fused heterocyclic ring systems. A prominent example is the synthesis of Current time information in Bangalore, IN.chemrxiv.orgrsc.orgtriazolo[1,5-a]pyridines. This can be achieved through the cyclization of N-(pyrid-2-yl)formamidoximes, which can be prepared from 2-aminopyridine (B139424) derivatives, under mild conditions using trifluoroacetic anhydride. mdpi.com Other methods for the synthesis of this privileged scaffold include PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides and I2/KI-mediated oxidative N-N bond formation from N-aryl amidines. mdpi.com

The general strategy for constructing such fused heterocycles often involves the initial reaction of the amino group to form an intermediate that can subsequently undergo intramolecular cyclization. For instance, reaction with various reagents can introduce a side chain that contains the necessary atoms to form a new ring fused to the pyridine core. The aldehyde group can also participate in these cyclization reactions, acting as an electrophilic center for intramolecular nucleophilic attack.

The synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines can also be promoted by chloramine-T through a direct metal-free oxidative N-N bond formation, offering a mild and rapid protocol. mdpi.com These examples highlight the versatility of the amino group in this compound for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry due to their wide range of biological activities. longdom.org

Reactivity of the Chlorine Atom

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic displacement and serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would yield the corresponding 2-methoxy derivative. Similarly, reaction with various primary or secondary amines can be used to introduce different amino substituents at the C2 position. The synthesis of 2-azido-3-nitropyridines from 2-chloro-3-nitropyridines via SNAr with sodium azide demonstrates the utility of this reaction for introducing azide functionalities. mdpi.com

It is important to note that the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can significantly influence the outcome of the reaction and the potential for side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the C2 position of the pyridine ring and an aryl or vinyl group from an organoboron reagent. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The Suzuki-Miyaura coupling is widely used in the synthesis of biaryl compounds and has a broad substrate scope. rsc.org The reaction of 2-chloropyridines with arylboronic acids is a well-established transformation. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C2 position. This method is often preferred over traditional nucleophilic substitution for the synthesis of arylamines due to its milder reaction conditions and broader substrate scope. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and catalyst turnover. chemrxiv.orgresearchgate.net The palladium-catalyzed amination of 2-chloropyridines is a common and efficient method for the synthesis of 2-aminopyridine derivatives. cam.ac.uk

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), can also be employed to introduce a variety of functional groups at the C2 position of this compound.

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions and can be optimized to achieve the desired product in high yield.

Interplay of Functional Groups and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the electronic and steric interplay of its three functional groups. The amino group at C5 is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, while the aldehyde at C3 and the chlorine at C2 are electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.

In nucleophilic aromatic substitution , the chlorine at the C2 position is the primary site of attack. The electron-withdrawing nature of the adjacent ring nitrogen and the C3-aldehyde group stabilizes the Meisenheimer intermediate formed during the substitution process. While the C5-amino group is electron-donating, its effect is not strong enough to prevent substitution at the activated C2 position.

In electrophilic aromatic substitution , the directing effects of the substituents come into play. The amino group is a strong activating and ortho-, para-directing group. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the amino group, which are C4 and C6. However, the pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. Chlorination of 2-aminopyridine, for instance, can lead to a mixture of 2-amino-5-chloropyridine (B124133) and 2-amino-3,5-dichloropyridine, with the product ratio being dependent on the reaction conditions. researchgate.net

In palladium-catalyzed cross-coupling reactions , the C2-chloro position is the exclusive site of reaction. The mechanism of these reactions involves oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is a well-established and highly selective process for aryl halides.

The aldehyde group can participate in various reactions, such as condensation with amines to form imines or reduction to an alcohol. These transformations can be performed selectively in the presence of the other functional groups by choosing appropriate reagents and reaction conditions. For instance, the aldehyde can be protected as an acetal (B89532) before performing reactions on the amino or chloro groups, and then deprotected to regenerate the aldehyde.

The amino group can be acylated, alkylated, or diazotized. Its nucleophilicity can be modulated by the reaction conditions. For example, in strongly acidic media, the amino group will be protonated, which deactivates it towards electrophilic attack and also influences the electronic properties of the entire molecule.

This intricate interplay of functional groups allows for a high degree of control over the reactivity and regioselectivity of this compound, making it a versatile scaffold for the synthesis of a wide array of complex molecules.

Mechanistic Investigations of Key Transformations

The key transformations of this compound, namely nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, have been the subject of extensive mechanistic studies, often utilizing computational methods like Density Functional Theory (DFT) to elucidate reaction pathways and predict regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like pyridine proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the C2 carbon in this case), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the C3-aldehyde group helps to stabilize this intermediate by delocalizing the negative charge. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. DFT calculations on related systems have confirmed the preference for nucleophilic attack at the C2 and C4 positions of the pyridine ring due to the lower activation energies for the formation of the corresponding transition states.

Palladium-Catalyzed Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is generally understood to involve a sequence of elementary steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.

Transmetalation (for Suzuki-Miyaura): The organic group from the organoboron reagent is transferred to the palladium center, replacing the chloride ligand. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

DFT studies on the palladium-catalyzed C-H arylation of 2-chloropyridine (B119429) derivatives have provided detailed insights into the catalytic cycle, including the energies of intermediates and transition states, which helps in understanding the observed reactivity and chemoselectivity. chemrxiv.orgchemrxiv.org Similar computational studies on the cross-coupling of chloropyridines have shed light on the role of ligands and the reasons for the sometimes-observed inhibition of the catalyst by certain substrates. rsc.org These mechanistic investigations are crucial for the rational design of more efficient and selective catalytic systems for the functionalization of this compound and related compounds.

Elucidation of Reaction Pathways and Intermediates

While specific, detailed reaction pathways for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on its isomers and related chloronicotinaldehydes. The primary reaction pathways available to this compound include nucleophilic substitution, oxidation, reduction, and condensation reactions.

One of the key synthetic routes to aminobenzaldehydes involves the formylation of a protected aminopyridine. For instance, the synthesis of the isomeric 2-amino-5-chloro-3-pyridinecarboxaldehyde has been achieved through the protection of the amino group, followed by directed ortho-metalation and formylation, and subsequent deprotection researchgate.net. A similar pathway could be envisioned for the synthesis of this compound, likely starting from 3-amino-6-chloropyridine.

The Vilsmeier-Haack reaction is another established method for the synthesis of chloronicotinaldehydes from enamides. researchgate.net This reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion), which then acts as the formylating agent. The mechanism involves the electrophilic attack of the Vilsmeier reagent on an enamine, followed by cyclization and subsequent elimination to yield the chloronicotinaldehyde. researchgate.net The use of milder reagents like diphosgene or triphosgene (B27547) in place of phosphorus oxychloride can offer greater selectivity and higher yields. researchgate.net

A patented synthesis for the isomeric 4-amino-2-chloronicotinaldehyde (B1439368) provides a concrete example of a multi-step reaction pathway that could be adapted. google.com This process starts with 2-chloro-4-fluoropyridine, which undergoes lithiation followed by formylation with dimethylformamide (DMF) to yield the intermediate 2-chloro-4-fluoropyridine-3-carbaldehyde. google.com This intermediate is then subjected to nucleophilic aromatic substitution with ammonia (B1221849) to replace the fluorine atom with an amino group, affording the final product. google.com

Table 1: Potential Intermediates in the Synthesis of this compound and its Isomers

| Intermediate | Synthetic Pathway | Reference |

|---|---|---|

| N-Boc-3-amino-6-chloropyridine | Protection of the starting amine | researchgate.net |

| 2-chloro-4-fluoropyridine-3-carbaldehyde | Lithiation and formylation of 2-chloro-4-fluoropyridine | google.com |

Transition State Analysis

Computational studies, typically employing Density Functional Theory (DFT) at a level like B3LYP/6-311+G**, can be used to model the transition state of such reactions. rsc.org These calculations can elucidate the geometry and energy of the transition state, providing insights into the reaction mechanism and kinetics. For the KMnO4 oxidation of aldehydes, the transition state involves the breaking of the C-H bond of the aldehyde and the formation of a manganese-oxygen bond. researchgate.netrsc.org The activation energy for this process would be influenced by the electronic properties of the substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing chloro group in this compound would have opposing effects on the stability of the transition state, making experimental or computational verification necessary for a precise understanding.

Electrophilicity and Nucleophilicity Assessments

The electrophilicity and nucleophilicity of this compound are crucial for predicting its behavior in chemical reactions. The aldehyde group is inherently electrophilic, while the amino group is nucleophilic. The chloro- and amino- substituents on the pyridine ring modulate these properties.

A study on various aldehydes determined the electrophilicity (E) and nucleophilicity (N) values through kinetic studies of KMnO4 oxidation and NaBH4 reduction. researchgate.net For a compound identified as "Chloronicotinaldehyde," the following values were reported:

Table 2: Experimental and Theoretical Reactivity Indices for Chloronicotinaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Electrophilicity (E) | 2.77 | researchgate.net |

| Nucleophilicity (N) | 10.30 | researchgate.net |

| Net Electrophilicity | -3.39 | researchgate.net |

| HOMO (eV) | -0.62 | researchgate.net |

It is important to note that the specific isomer of chloronicotinaldehyde was not specified in the study.

The amino group at the 5-position is expected to increase the electron density of the pyridine ring through resonance, which would generally decrease the electrophilicity of the aldehyde group and increase the nucleophilicity of the ring and the amino nitrogen. Conversely, the electron-withdrawing chloro group at the 2-position would decrease the electron density, thereby increasing the electrophilicity of the aldehyde and the susceptibility of the ring to nucleophilic attack.

Computational studies on the related molecule 2-Amino-5-Chloropyridine using DFT with the B3LYP method and 6-311++g(2d,2p) basis set revealed a HOMO-LUMO gap of 4.921 eV. mahendrapublications.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mahendrapublications.com This value can be used as an approximation to understand the potential reactivity of this compound. The amino group generally increases the nucleophilicity of an amine; however, this can be attenuated by electron-withdrawing groups. masterorganicchemistry.com The presence of the chloro substituent and the pyridine ring nitrogen would likely make the amino group in this compound a moderate nucleophile.

Applications of 5 Amino 2 Chloronicotinaldehyde As a Synthetic Intermediate

Building Block for Complex Organic Molecules

5-Amino-2-chloronicotinaldehyde functions as a crucial building block in the synthesis of intricate organic molecules. fluorochem.co.uk Its utility stems from the reactivity of its constituent functional groups—the amino, chloro, and aldehyde moieties—which can be selectively targeted to build molecular complexity. Chemists utilize this compound as a starting material or key intermediate in multi-step synthetic sequences to construct molecules for pharmaceuticals, agrochemicals, and advanced materials. The pyridine (B92270) core provides a stable aromatic scaffold, while the attached groups offer handles for a variety of chemical transformations, including nucleophilic substitutions, condensation reactions, and cross-coupling reactions. This versatility allows for the systematic construction of target molecules with desired functionalities and three-dimensional arrangements. researchgate.net

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with over 75% of FDA-approved drugs featuring such a scaffold. openmedicinalchemistryjournal.comfrontiersin.org this compound is an important precursor for the annulation, or ring-forming, of a wide variety of these heterocyclic systems. researchgate.net The presence of the formyl (aldehyde) group, in particular, opens up a diverse range of functional group transformations that facilitate the construction of new rings. researchgate.netresearchgate.net The compound's inherent reactivity makes it a valuable starting point for creating bicyclic and polycyclic systems that are often difficult to synthesize through other means. msu.edu

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Research has demonstrated that chloronicotinaldehydes are effective starting materials for synthesizing multisubstituted quinoline (B57606) derivatives. nih.govacs.org One established strategy involves the transformation of substituted 2-chloronicotinaldehydes into Baylis-Hillman acetates. These intermediates can then be reacted with compounds like nitroethane or ethyl cyanoacetate (B8463686) to yield multisubstituted quinolines through a successive SN2' and SNAr elimination pathway. nih.gov This methodology provides a convenient route to novel quinoline structures that have been evaluated for potential antimicrobial applications. nih.govmedcraveonline.com

Table 1: Examples of Heterocycles Synthesized from Chloroquinoline Precursors

| Compound Name | Starting Material | Key Reagents | Resulting Scaffold | Ref |

| Substituted Quinolines | 2-chloronicotinaldehydes | Nitroethane, Ethyl cyanoacetate | Multisubstituted Quinolines | nih.gov |

| 5-{[(2-Chloroquinolin-3-yl)methylene]amino}-1-phenyl-1H-pyrazole-4-ethylcarboxylate | 2-Chloroquinoline-3-carbaldehyde | 5-amino-1-phenyl-1H-pyrazole-4-ethyl carboxylate | Quinoline-Pyrazole Hybrid | medcraveonline.com |

Pyrazole (B372694) moieties are five-membered heterocyclic rings that are integral components of many biologically active compounds. scirp.orgnih.gov this compound serves as a precursor for pyrazole-containing structures through condensation reactions. The aldehyde group of the nicotin-aldehyde can react with the amino group of a hydrazine (B178648) derivative, a common method for constructing the pyrazole ring. beilstein-journals.org For instance, a related compound, 2-Chloroquinoline-3-carbaldehyde, has been reacted with 5-amino-1-phenyl-1H-pyrazole-4-ethyl carboxylate to form a complex molecule that hybridizes the quinoline and pyrazole scaffolds. medcraveonline.com This demonstrates the utility of the aldehyde functionality in linking different heterocyclic systems together. 5-aminopyrazoles themselves are highly valued as building blocks for creating more complex, fused heterocyclic systems. researchgate.net

The strategic arrangement of functional groups in this compound makes it an ideal substrate for creating fused heterocyclic scaffolds, where two or more rings share a common bond. These complex structures are of significant interest in medicinal chemistry. Cyclocondensation reactions involving 5-aminopyrazole derivatives, which can be synthesized from precursors like this compound, are extensively used to prepare bicyclic nitrogen heterocycles. beilstein-journals.org Examples of such fused systems include pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.org Furthermore, tandem reactions involving chromone (B188151) derivatives and aminopyrazoles can lead to the formation of structurally diverse chromone-fused pyrazoles. nih.gov These multi-component strategies offer an efficient pathway to complex molecular architectures from relatively simple starting materials. researchgate.net

Role in the Synthesis of Derivatives for Advanced Research

This compound is instrumental in the synthesis of novel derivatives for advanced scientific investigation, particularly in drug discovery and genomics. nih.gov The compound's reactive sites allow for systematic structural modifications to create libraries of new chemical entities. These derivatives can then be screened for various biological activities. For example, related heterocyclic aldehydes are used to synthesize compounds investigated as potential antimicrobial and anticancer agents. The ability to functionalize the core structure allows researchers to fine-tune the electronic and steric properties of the molecule to optimize interactions with biological targets. In a different field, 5'-amino-modified nucleotide analogues, which share the feature of an amino group available for further reaction, have been synthesized and incorporated into DNA for applications in genomic sequence analysis. nih.gov

Table 2: Research Applications of Derivatives

| Area of Research | Application of Derivative | Key Feature | Ref |

| Medicinal Chemistry | Synthesis of potential antimicrobial and anticancer agents | Versatile scaffold for functional group modification | |

| Genomics | Incorporation into DNA for sequence analysis | 5'-Amino group allows for specific chemical cleavage | nih.gov |

| Materials Science | Building block for specialty chemicals | Heterocyclic core for advanced materials |

Formation of Metal Complexes and Their Chemical Applications

The nitrogen atoms within the pyridine ring and the amino group, along with the oxygen of the aldehyde, make this compound and its derivatives excellent ligands for forming coordination complexes with various metal ions. mdpi.com Schiff bases, which are readily formed by the condensation of the aldehyde group with a primary amine, are particularly versatile for creating stable chelating complexes. mdpi.comarpgweb.com These metal complexes have a wide range of applications, including as catalysts in organic synthesis and as potential therapeutic agents. mdpi.comjmchemsci.com The coordination of a metal ion can significantly alter the chemical and physical properties of the organic ligand, often enhancing its biological activity or conferring catalytic properties. scirp.org For instance, complexes of transition metals like copper, nickel, and chromium with nitrogen-containing ligands have been studied for their unique geometries and potential applications in medicine and materials science. scirp.org

Structural Modifications and Analogues of 5 Amino 2 Chloronicotinaldehyde

Design Principles for Novel Analogues

The design of new analogues of 5-Amino-2-chloronicotinaldehyde is guided by established principles of medicinal chemistry and materials science. A primary approach involves functional group modification, where substituents are introduced at the amino or aldehyde groups to alter the molecule's biological activity. For instance, acetylation of the amino group or condensation of the aldehyde with hydrazines can lead to derivatives with different bioactivities.

Another key principle is the exploration of positional isomers. For example, the isomeric 4-Amino-2-chloronicotinaldehyde (B1439368) presents a different spatial arrangement of functional groups, which can lead to distinct binding affinities in biological systems. Similarly, analogues like 2-Amino-5-bromonicotinaldehyde introduce different halogen substituents to modulate the electronic properties and reactivity of the pyridine (B92270) ring. The electron-withdrawing nature of the chlorine atom at the 2-position, for instance, enhances the electrophilicity of the aldehyde group.

Computational methods, such as Density Functional Theory (DFT), are also employed to map the electron density distribution and predict the reactivity of designed analogues, aiding in the rational design of compounds with desired characteristics.

Synthetic Strategies for Structural Variations

A variety of synthetic methodologies are employed to achieve structural diversity in analogues of this compound. These strategies target specific sites on the molecule, allowing for precise control over the final structure.

Derivatization of the Aldehyde Moiety

The aldehyde group is a versatile handle for introducing structural variations. It readily undergoes a variety of reactions, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄). This transformation introduces a new functional group with distinct chemical properties.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Condensation Reactions: The aldehyde can react with various nucleophiles to form a wide array of derivatives. For instance, reaction with hydrazines can yield hydrazones, and Knoevenagel condensation can be used to introduce new carbon-carbon bonds. researchgate.net The formation of Schiff bases through reaction with primary amines is another important derivatization strategy.

Substituent Effects on the Pyridine Ring

The electronic properties of the pyridine ring can be fine-tuned by altering the substituents. The chlorine atom at the 2-position and the amino group at the 5-position have a significant influence on the ring's reactivity. The chlorine atom is an electron-withdrawing group, which activates the ring towards nucleophilic substitution. Conversely, the amino group is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions. researchgate.net

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of enamides to produce substituted chloronicotinaldehydes. researchgate.netresearchgate.net This reaction allows for the introduction of the aldehyde group onto a pre-functionalized pyridine ring, providing a route to a variety of substituted analogues.

Investigation of Structure-Reactivity Relationships in Analogues

Understanding the relationship between the structure of an analogue and its reactivity is crucial for the rational design of new compounds. Structure-activity relationship (SAR) studies are often employed to elucidate these connections. nih.gov

For example, the introduction of different substituents on the pyridine ring can have a profound effect on the reactivity of the aldehyde and amino groups. The electron-withdrawing or electron-donating nature of these substituents can modulate the electron density at different positions on the ring, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

The spatial arrangement of the functional groups is also critical. Isomeric compounds, such as 2-amino-4-chloronicotinaldehyde (B580197) and 4-amino-2-chloronicotinaldehyde, can exhibit different reactivity profiles due to the altered electronic and steric environment around the reactive centers.

Multicomponent reactions, such as the Ugi reaction, have been utilized to create libraries of peptidomimetics incorporating constrained cyclic structures. beilstein-journals.org These studies provide valuable insights into how structural modifications influence the conformational preferences and, consequently, the biological activity of the resulting molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Chloronicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms in 5-Amino-2-chloronicotinaldehyde can be elucidated.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the amino group.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.8-10.3 ppm. For instance, the aldehyde proton in the related compound 4-amino-2-chloronicotinaldehyde (B1439368) has been observed at δ 10.27 ppm. google.com

Aromatic Protons (H-4 and H-6): The pyridine ring contains two remaining protons at positions 4 and 6. These protons are in different chemical environments and are expected to appear as distinct doublets due to coupling with each other. The H-6 proton, being adjacent to the nitrogen atom, would likely appear further downfield than the H-4 proton.

Amino Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CHO | 9.8 – 10.3 | s (singlet) | 1H |

| H-6 | ~8.0 – 8.4 | d (doublet) | 1H |

| H-4 | ~7.0 – 7.4 | d (doublet) | 1H |

| -NH₂ | Variable (Broad) | s (singlet, broad) | 2H |

Carbon-13 (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For this compound, six distinct signals are anticipated: one for the aldehyde carbonyl carbon and five for the carbons of the pyridine ring.

Aldehyde Carbonyl (C=O): This carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 190-193 ppm.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the aromatic ring are influenced by the attached substituents. The carbon bearing the chlorine atom (C-2) and the carbon bearing the amino group (C-5) would be significantly affected. Carbons adjacent to the ring nitrogen (C-2 and C-6) generally appear at lower field. The presence of symmetry or lack thereof determines if carbons produce unique signals. masterorganicchemistry.com

Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 – 193 |

| C-2 (C-Cl) | ~150 – 155 |

| C-3 (C-CHO) | ~120 – 125 |

| C-4 | ~115 – 120 |

| C-5 (C-NH₂) | ~140 – 145 |

| C-6 | ~148 – 152 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their adjacent relationship on the pyridine ring. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique reveals direct, one-bond correlations between protons and the carbons to which they are attached. researchgate.net An HMQC or HSQC spectrum would definitively link the ¹H signals of H-4 and H-6 to their corresponding ¹³C signals in the carbon spectrum, confirming their assignments. It would also show a correlation for the aldehyde proton to the aldehyde carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. For this compound (C₆H₅ClN₂O), the HRMS analysis would be expected to detect the protonated molecular ion [M+H]⁺ with a specific mass that accounts for the most abundant isotopes of its constituent atoms. The presence of a chlorine atom would also result in a characteristic M+2 isotopic pattern (approximately 3:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl. nih.gov

Calculated HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₆H₅ClN₂O | [M+H]⁺ | 157.0163 |

LC-MS Applications for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is routinely used to assess the purity of a sample and confirm the identity of the target compound. In the analysis of this compound, the HPLC would separate the main compound from any starting materials, by-products, or degradation products. The eluent would then be directed into the mass spectrometer, which would detect the molecular ion corresponding to the compound's mass, confirming its identity in the separated peak and providing a purity assessment based on the relative peak areas. bldpharm.com

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups. While a complete experimental and theoretical vibrational analysis for this specific molecule is not extensively documented in publicly available literature, assignments can be inferred based on the analysis of structurally related compounds such as nicotinaldehyde, 2-amino-5-chloropyridine (B124133), and other substituted pyridines. nih.govnih.govresearchgate.net

Key expected vibrational modes for this compound include:

N-H Vibrations: The amino (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations are expected at lower wavenumbers.

C=O Vibration: The aldehyde (-CHO) group is characterized by a strong C=O stretching band, typically observed in the range of 1680-1715 cm⁻¹. The position of this band can be influenced by electronic effects from the pyridine ring and its substituents.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are typically found in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic.

C-Cl Vibration: The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations appear at lower frequencies.

A hypothetical data table of prominent vibrational modes for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3400 - 3500 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3300 - 3400 | Stretching of the N-H bonds in the amino group. |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. |

| C=O Aldehyde Stretch | 1680 - 1715 | Stretching of the carbonyl group in the aldehyde. |

| C=C/C=N Ring Stretch | 1400 - 1600 | Stretching vibrations of the pyridine ring. |

| N-H Bend | 1550 - 1650 | Bending motion of the amino group. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

Note: The exact positions of the vibrational bands can vary depending on the physical state of the sample (solid or liquid) and intermolecular interactions.

Fourier Transform Techniques (FTIR, FT-Raman)

Modern vibrational spectroscopy heavily relies on Fourier Transform (FT) techniques, namely Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. These methods offer significant advantages over older dispersive instruments, including higher signal-to-noise ratios, better wavelength accuracy, and faster data acquisition. nih.gov

For a molecule like this compound, FTIR spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for observing the strong C=O stretching vibration of the aldehyde and the N-H vibrations of the amino group. libretexts.org The use of an attenuated total reflectance (ATR) accessory can simplify sample handling for solid powders.

FT-Raman spectroscopy, on the other hand, is often complementary to FTIR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the C-Cl stretch may yield strong signals in the FT-Raman spectrum. nih.gov An important advantage of FT-Raman is the use of a near-infrared laser, which minimizes fluorescence, a common issue with organic molecules when using visible lasers in traditional Raman spectroscopy.

The combination of FTIR and FT-Raman spectroscopy provides a more complete vibrational profile of this compound, aiding in a more confident structural confirmation. researchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are indispensable for determining the purity of chemical compounds and for the quantitative analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used chromatographic techniques in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

A typical reversed-phase HPLC method for the analysis of this compound would likely employ a C18 column as the stationary phase. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The separation is achieved by gradient elution, where the proportion of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is an illustrative method and would require optimization for the specific compound and impurities.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC.

For the analysis of this compound, a UPLC method would offer several advantages, including reduced solvent consumption and higher sample throughput, which is particularly beneficial for in-process controls during synthesis or for high-throughput screening applications. The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

An illustrative UPLC method for the purity analysis of this compound is presented below.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Note: This is an illustrative method and would require optimization for the specific compound and impurities. The use of formic acid in the mobile phase makes the method compatible with mass spectrometry (LC-MS) for further characterization of impurities.

Computational and Theoretical Chemistry Studies on 5 Amino 2 Chloronicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For related compounds, DFT calculations, often using functionals like B3LYP, have been employed to determine optimized geometries, HOMO-LUMO energy gaps, and electrostatic potential maps. Such calculations for 5-Amino-2-chloronicotinaldehyde would provide valuable data on its kinetic stability, charge distribution, and the electrophilic or nucleophilic nature of its different atomic sites. This information is crucial for predicting its behavior in chemical reactions.

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular energies and structures. ijrpr.com Applying these methods to this compound would offer a benchmark for results obtained from DFT and yield a deeper understanding of electron correlation effects on its structure and reactivity.

Reaction Mechanism Modeling and Simulation

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions.

Transition State Characterization

Identifying and characterizing transition states is key to understanding reaction kinetics. For any proposed reaction mechanism involving this compound, computational methods can locate the transition state structure—the maximum energy point along the reaction coordinate. acs.org Analysis of this structure, including its vibrational frequencies, would confirm it as a true transition state and allow for the calculation of the activation energy, providing a quantitative measure of the reaction rate.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic data, aiding in the identification and characterization of compounds. By calculating properties such as vibrational frequencies (IR and Raman), and NMR chemical shifts, a theoretical spectrum for this compound can be generated. This predicted spectrum would be an invaluable tool for experimental chemists to confirm the identity and purity of the synthesized compound.

While the specific computational data for this compound is not yet available in the literature, its existence as a reactant in synthetic chemistry is confirmed in patent literature. google.comgoogle.com The rich field of computational chemistry offers a clear and powerful path forward for a comprehensive scientific understanding of this compound. Future research applying these established theoretical methods would undoubtedly illuminate its chemical properties and reactivity.

Molecular Modeling for Rational Design of Derivatives

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of derivatives with enhanced activity, selectivity, and physicochemical properties. The process for this compound involves using its core structure as a scaffold to build new molecules with desired functionalities.

The rational design process typically begins with identifying a biological target, such as an enzyme or receptor. Molecular docking simulations are then employed to predict the binding orientation and affinity of the parent molecule, this compound, within the active site of this target. These simulations reveal key interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that contribute to binding. For instance, the amino group and the aldehyde's carbonyl oxygen are potential hydrogen bond donors and acceptors, while the pyridine (B92270) ring can engage in stacking interactions. The chlorine atom at the C2 position can participate in halogen bonding, a significant non-covalent interaction in molecular recognition.

Based on the initial docking results, derivatives are designed in silico by adding or modifying substituents at various positions on the pyridine ring. The goal is to optimize the interactions with the target protein. For example, if a hydrophobic pocket is identified near the C6 position, adding a lipophilic group there could enhance binding affinity. Computational tools allow for the creation of large virtual libraries of derivatives. jmbfs.org

These virtual derivatives are then docked into the same target active site, and their binding affinities (often expressed as a docking score) are calculated. This high-throughput virtual screening process allows researchers to prioritize a smaller, more manageable number of the most promising derivatives for actual chemical synthesis and experimental testing, saving significant time and resources. jmbfs.org The evaluation of these derivatives often involves comparing their docking scores and predicted binding modes against the parent compound or a known active molecule. jmbfs.org

Interactive Table: Example of Derivative Design and Docking Score Evaluation

While specific target-based docking data for this compound is not publicly available, the following table illustrates how results from a molecular modeling study for designing derivatives might be presented. The data is hypothetical but based on common practices in rational drug design.

| Compound ID | Modification on Parent Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | This compound | -6.5 | H-bond with Ser120 (amino), H-bond with Gly121 (carbonyl) |

| DERIV-01 | Methyl group at C6 | -7.2 | Enhanced hydrophobic interaction in pocket A |

| DERIV-02 | Fluorine at C6 | -6.8 | Potential for halogen bond with Thr85 |

| DERIV-03 | Methoxy group at C4 | -7.5 | Additional H-bond with Asn150 |

| DERIV-04 | Cyclopropyl group at N of amino | -6.3 | Steric clash observed with Tyr88 |

Computational Assessment of Reactivity Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict their reactivity. By analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global and local reactivity descriptors can be determined. These parameters are crucial for understanding the chemical behavior of this compound in various reactions.

Global Reactivity Descriptors:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap. Softness is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules. researchgate.net